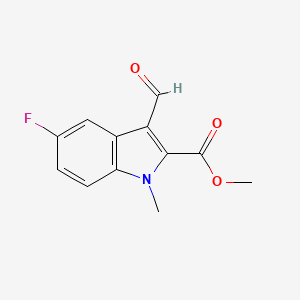

Methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

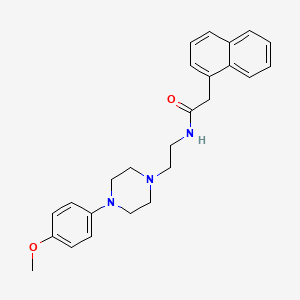

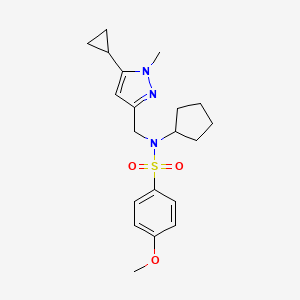

“Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 843629-51-6 . It has a molecular weight of 221.19 . The IUPAC name for this compound is “methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” and its Inchi Code is "1S/C11H8FNO3/c1-16-11(15)10-8(5-14)7-4-6(12)2-3-9(7)13-10/h2-5,13H,1H3" .

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance .Molecular Structure Analysis

The molecular structure of “Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” can be represented by the linear formula: C11H8FNO3 .Physical And Chemical Properties Analysis

“Methyl 5-fluoro-3-formyl-1H-indole-2-carboxylate” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

- One-Pot Conversion Procedures: 3-Methylindole has been transformed into 2-formyl-3-methylindole using intermediate lithium 2-lithio-3-methylindole-l-carboxylate, with applications in streamlined synthetic processes (Katritzky et al., 1988).

- Selective Oxidation Studies: The autoxidation of 3-alkyl-2-methylindoles in carboxylic acids has been studied for the selective oxidation of the 2-methyl group, leading to the formation of 3-alkyl-2-formylindoles (Itahara et al., 1982).

- Synthesis of Fluorinated Compounds: Research on the synthesis of fluorinated phenothiazines and sulfones, involving the formylation of diphenyl sulfides, contributes to the understanding of fluorine's role in molecular transformations (Sharma et al., 1999).

Material Science and Electrochemistry

- Electrochemical Charge Storage Materials: The development of high-performance poly(5-fluoroindole) as a charge storage material showcases the potential of fluorine-substituted conjugated polyindoles in supercapacitor applications (Wang et al., 2019).

Antibacterial Agents

- Antibacterial Activities: The synthesis and structure-activity relationships of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8- naphthyridine-3-carboxylic acids have been investigated for their antibacterial properties, highlighting the role of fluorine in medicinal chemistry (Bouzard et al., 1992).

Safety and Hazards

Propiedades

IUPAC Name |

methyl 5-fluoro-3-formyl-1-methylindole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-14-10-4-3-7(13)5-8(10)9(6-15)11(14)12(16)17-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDBSPJYZGJRILH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)C(=C1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,5-dimethoxyphenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2635031.png)

![Ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2635039.png)

![8-((4-Fluorophenyl)sulfonyl)-2-phenyl-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2635042.png)

![Methyl N-methyl-N-[2-[(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]carbamate](/img/structure/B2635045.png)

![Methyl 2-bromo-4-fluorobenzo[d]thiazole-6-carboxylate](/img/structure/B2635052.png)

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)